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Compound of Interest
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Cat. No.: B105839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, characterization, and in

vitro evaluation of various itraconazole formulations designed to enhance its solubility and

bioavailability for experimental use. Itraconazole, a potent antifungal agent, is also being

investigated for its anticancer properties. However, its poor aqueous solubility presents a

significant challenge in preclinical and clinical development. The following protocols for

nanocrystal, liposomal, and solid dispersion formulations offer strategies to overcome this

limitation.

Formulation Strategies to Enhance Itraconazole
Solubility
Itraconazole is a Biopharmaceutics Classification System (BCS) Class II drug, characterized

by high permeability but low aqueous solubility, which limits its oral bioavailability.[1] To address

this, several formulation strategies have been developed to improve its dissolution and

subsequent absorption.

Nanocrystals: This technique involves reducing the drug particle size to the nanometer

range, thereby increasing the surface area-to-volume ratio and enhancing the dissolution

rate.[2][3]
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Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate

both hydrophilic and lipophilic drugs, improving solubility and potentially altering the

pharmacokinetic profile.[4][5]

Solid Dispersions: In this approach, the drug is dispersed in an amorphous form within a

hydrophilic polymer matrix, which can improve the dissolution rate and extent of a poorly

water-soluble drug.[6][7][8]

Data Summary: Physicochemical and
Pharmacokinetic Parameters
The following tables summarize key quantitative data from experimental studies on various

itraconazole formulations.

Table 1: Solubility Enhancement of Itraconazole Formulations

Formulation
Type

Co-
former/Carrier

Fold Increase
in Solubility
(Compared to
Pure
Itraconazole)

Medium Reference

Cocrystal (B16) Not Specified 2.4 0.1 N HCl [1]

Cocrystal (B16) Not Specified 25.77
Phosphate Buffer

(pH 6.8)
[1]

Solid Dispersion Soluplus® 43.0 pH 1.2 [7]

Solid Dispersion XL-10 59.3 pH 1.2 [7]

Table 2: In Vitro Dissolution of Itraconazole Formulations
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Formulation
Type

Time (minutes)
% Drug
Released

Dissolution
Medium

Reference

Nanocrystals (F7

& F8)
10

3.77 - 8.59 times

higher than pure

ITZ

0.1 N HCl with

0.5% SLS
[2]

Nanoparticles

(Optimized)
60 86.15 Not Specified [9]

Solid Dispersion

(F1)
120 ~80%

Simulated

Gastric Fluid (pH

1.2)

[8]

Cocrystal (B16) 120 40.12 Acidic Medium [1]

Table 3: Pharmacokinetic Parameters of Itraconazole Formulations in Rats

Formulation
Cmax
(ng/mL)

Tmax (min)
AUC(0-t)
(ng·hr/mL)

AUC(0-inf)
(ng·hr/mL)

Reference

Solid

Dispersion

(F1)

43.4 <30 8702.3 14384 [8]

Pure

Itraconazole

(F4)

27.32 <15 3301 4384 [8]

Cocrystal

(B16)
206.86 Not Specified 3717.58 Not Specified [1]

Pure

Itraconazole
88.06 Not Specified Not Specified Not Specified [1]

Experimental Protocols
I. Itraconazole Nanocrystal Formulation
A. Preparation of Itraconazole Nanocrystals by Antisolvent Sonoprecipitation[2]
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Solvent Phase Preparation: Dissolve itraconazole and a stabilizer (e.g., Pluronic F127,

HPC, HPMC, or Inutec SP1) in methylene chloride.

Antisolvent Phase Preparation: Dissolve Tween 80 as a co-stabilizer in ethyl alcohol and cool

the solution to 4°C.

Precipitation: Maintain a solvent to antisolvent ratio of 2:1. Add the solvent phase to the

antisolvent phase under sonication.

Drying: The resulting nanocrystal suspension can be dried using an oven or by freeze-drying.

For freeze-drying, a cryoprotectant like mannitol may be added.[9]

B. Characterization of Itraconazole Nanocrystals

Particle Size Measurement: Redisperse the dried nanocrystals in pure water and measure

the particle size using a laser diffraction particle size analyzer.[2]

Drug Content Determination: Dissolve a known weight of the dried nanocrystals in methanol.

Analyze the itraconazole content spectrophotometrically at λmax 262 nm after appropriate

dilution.[2]

II. Itraconazole Liposomal Formulation
A. Preparation of Itraconazole Liposomes by Film Hydration Method[5]

Lipid Film Formation: Dissolve itraconazole, hydrogenated soy phosphatidylcholine (HSPC),

and cholesterol in an organic solvent (e.g., a mixture of chloroform and methanol).

Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary

evaporator to form a thin lipid film on the wall of the flask.

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate buffer) by gentle

rotation to form a liposomal suspension.

Sonication: To produce small unilamellar vesicles (SUVs), sonicate the liposomal suspension

using a probe sonicator.[5]

B. Preparation of Itraconazole Liposomes by Continuous Manufacturing[4]
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Organic Phase Preparation: Dissolve HSPC, DSPC mPEG-2000, cholesterol, and

itraconazole in ethanol by heating at 50°C and sonication.

Aqueous Phase Preparation: Prepare a potassium dihydrogen phosphate (KH2PO4) solution

and adjust the pH to 6.0.

Liposome Formation: Utilize a coaxial turbulent jet in a co-flow instrument to mix the organic

and aqueous phases at optimized flow rates (e.g., 30 mL/min for the organic phase and 300

mL/min for the aqueous phase) to form liposomes.[4]

C. Characterization of Itraconazole Liposomes

Encapsulation Efficiency: Separate the free, unencapsulated itraconazole from the

liposomes by centrifugation. Lyse the liposomes using a surfactant (e.g., Triton X-100) and

heat. Determine the concentration of the encapsulated drug spectrophotometrically.[4] The

encapsulation efficiency can be calculated as: (Mass of drug in liposomes / Total mass of

drug used) x 100%

III. Itraconazole Solid Dispersion Formulation
A. Preparation of Itraconazole Solid Dispersion by Solvent Evaporation Method[6]

Dissolution: Dissolve itraconazole in a suitable organic solvent, such as chloroform.

Mixing: Add a carrier (e.g., porous calcium silicate) to the drug solution and triturate

continuously to obtain a uniform slurry.

Evaporation: Allow the solvent to evaporate completely.

Processing: Pulverize the resulting solid mass and pass it through a sieve to obtain a

uniform powder.[6]

B. Preparation of Itraconazole Solid Dispersion by Hot-Melt Extrusion[10]

Blending: Uniformly mix itraconazole with a polymer carrier (e.g., a blend of Soluplus and

HPMC).
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Extrusion: Feed the physical mixture into a twin-screw hot-melt extruder at a defined

temperature (e.g., 165°C) and screw speed (e.g., 100 rpm).

Collection: The extruded material is then collected.

C. Characterization of Itraconazole Solid Dispersions

Drug Content: Dissolve a known amount of the solid dispersion in a suitable solvent (e.g.,

0.1 N HCl) and determine the itraconazole content spectrophotometrically at 259.6 nm.[6]

IV. In Vitro Dissolution Testing
A. Protocol for Nanocrystal and Solid Dispersion Formulations[2][6]

Apparatus: Use a USP dissolution apparatus (e.g., Apparatus II - paddle).

Dissolution Medium: 900 mL of 0.1 N HCl containing 0.5% sodium lauryl sulfate (SLS).[2]

Maintain the temperature at 37 ± 0.5°C.

Procedure:

Place an amount of the formulation equivalent to a specific dose of itraconazole into the

dissolution vessel.

Rotate the paddle at a specified speed (e.g., 100 rpm).

Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10,

20, 40, 60, 90, and 120 minutes).

Replace the withdrawn volume with fresh dissolution medium.

Filter the samples and analyze the itraconazole content spectrophotometrically at λmax

263 nm.[2]

B. Protocol for Biphasic Dissolution Testing[11]

This method can be used to simulate the in vivo dissolution and absorption process.

Apparatus: A small-scale dissolution apparatus.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b105839?utm_src=pdf-body
https://www.benchchem.com/product/b105839?utm_src=pdf-body
https://www.jpsionline.com/articles/preparation-and-characterization-of-solid-dispersion-of-itraconazole.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3167255/
https://www.jpsionline.com/articles/preparation-and-characterization-of-solid-dispersion-of-itraconazole.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3167255/
https://www.benchchem.com/product/b105839?utm_src=pdf-body
https://www.benchchem.com/product/b105839?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3167255/
https://www.validation.co.jp/wp/wp-content/uploads/2022/10/Small-Scale-Biphasic-Dissolution-Testing-of-Itraconazole-ITZ-Formulations-with-a-pH-shift.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Media:

Aqueous Phase: Initially, an acidic buffer (e.g., pH 2 or 4.5) to simulate gastric conditions,

followed by a pH shift to a near-neutral buffer (e.g., pH 6.8) to simulate intestinal

conditions.

Organic Phase: An immiscible organic solvent (e.g., decanol) layered on top of the

aqueous phase to mimic the absorption into the intestinal membrane.

Procedure:

Introduce the itraconazole formulation into the acidic aqueous phase.

After a set time, induce a pH shift to simulate gastric emptying.

Add the organic layer.

Sample from both the aqueous and organic phases over time to measure drug

concentration.

Signaling Pathways and Experimental Workflows
Antifungal Mechanism of Itraconazole
Itraconazole's primary antifungal mechanism involves the inhibition of lanosterol 14-alpha-

demethylase, a key enzyme in the ergosterol biosynthesis pathway.[12][13] Ergosterol is a vital

component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading

to fungal cell death.[12][13]

Lanosterol
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Click to download full resolution via product page

Caption: Antifungal mechanism of itraconazole via inhibition of ergosterol biosynthesis.

Anticancer Mechanism of Itraconazole: Inhibition of the
Hedgehog Signaling Pathway
Itraconazole has been shown to exert anticancer effects by inhibiting the Hedgehog (Hh)

signaling pathway, which is aberrantly activated in several cancers.[14] Itraconazole acts by

binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hh pathway.

[15] This inhibition prevents the activation of Gli transcription factors, which regulate genes

involved in cell proliferation and survival.
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Caption: Anticancer mechanism of itraconazole via Hedgehog pathway inhibition.

Experimental Workflow for Formulation Development
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The following diagram outlines a typical workflow for the development and evaluation of

experimental itraconazole formulations.

Select Formulation Strategy
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In Vitro Dissolution Studies
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Data Analysis & Optimization

Feedback for
Optimization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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